

Application Notes: Jaspine B as a Tool for Studying Sphingolipid Signaling

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Compound of Interest

Compound Name: NSC 601980

Cat. No.: B15601504

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Introduction

Jaspine B, also known as pachastrissamine, is a naturally occurring anhydrophytosphingosine first isolated from marine sponges of the Jaspis and Pachastrissa species.[1][2][3] Structurally similar to endogenous sphingolipids, Jaspine B has emerged as a potent bioactive molecule with significant cytotoxic and anti-proliferative properties against a variety of cancer cell lines.[3][4][5] Its ability to modulate key enzymes within the sphingolipid metabolic pathway makes it an invaluable chemical tool for researchers studying the intricate roles of sphingolipid signaling in cellular processes such as apoptosis, autophagy, and cell death.[1][4][6]

Mechanism of Action

Jaspine B exerts its biological effects by interfering with sphingolipid metabolism at multiple key junctures. This multifaceted mechanism allows it to alter the cellular balance of critical signaling lipids, primarily the pro-apoptotic molecule ceramide and the pro-survival molecule sphingosine-1-phosphate (S1P). The precise downstream effects can be cell-type dependent.

The primary reported mechanisms include:

- **Inhibition of Sphingomyelin Synthase (SMS):** In melanoma cells, Jaspine B was found to strongly inhibit SMS, the enzyme responsible for converting ceramide to sphingomyelin.[1] This inhibition leads to an intracellular accumulation of ceramide, a key event triggering apoptosis, characterized by phosphatidylserine externalization, cytochrome c release, and caspase activation.[1][7]

- **Inhibition of Ceramide Synthases (CerS):** In gastric cancer cells, Jaspine B treatment leads to the accumulation of dihydrosphingosine and sphingosine, and their phosphorylated forms, which is attributed to the inhibition of ceramide synthases.[8][9][10] This action disrupts the de novo synthesis of ceramides.
- **Inhibition of Sphingosine Kinases (SphK):** Jaspine B and its stereoisomers have been shown to be moderate to potent inhibitors of both SphK1 and SphK2.[4][11] SphK1 is a critical oncogenic enzyme that phosphorylates sphingosine to generate S1P, a potent signaling lipid that promotes cell survival and proliferation.[11][12] By inhibiting SphK1, Jaspine B reduces S1P levels, shifting the sphingolipid rheostat towards apoptosis.[13]
- **Induction of Multiple Cell Death Pathways:** Jaspine B is a versatile inducer of cell death. While it can trigger classic apoptosis in melanoma and HeLa cells[1][14], it can also induce a non-apoptotic, caspase-independent form of cell death characterized by extensive cytoplasmic vacuolation in gastric cancer cells.[8][9] This latter process, termed methuosis, appears to be independent of its effects on sphingolipid metabolism and originates from macropinocytosis.[6][8]

The multifaceted nature of Jaspine B's mechanism makes it a powerful tool for dissecting the complex and often overlapping sphingolipid signaling pathways that regulate cell fate.

Data Presentation

The following table summarizes the reported cytotoxic and inhibitory activities of Jaspine B in various cancer cell lines.

Cell Line	Assay Type	Endpoint	IC50 Value (μM)	Reference
HepG2 (Hepatocellular Carcinoma)	Cytotoxicity	Cell Viability	2.6	[13] [15]
HepG2 (Hepatocellular Carcinoma)	Enzyme Inhibition	SphK1 Inhibition	1.4	[13] [15]
A549 (Lung Carcinoma)	Cytotoxicity	Cell Viability	0.24	[16]
A549 (Lung Carcinoma)	Cytotoxicity	Cell Viability	2.05	
HGC-27 (Gastric Cancer)	Cytotoxicity	Cell Viability	Not specified	[8] [9]
B16 (Murine Melanoma)	Cytotoxicity	Cell Viability	Dose-dependent	[1]
SK-Mel28 (Human Melanoma)	Cytotoxicity	Cell Viability	Dose-dependent	[1]
HeLa (Cervical Cancer)	Apoptosis Induction	Treatment Conc.	0.5	[14] [17]
P388, HT29, MEL28	Cytotoxicity	Cell Viability	0.01 μg/mL	[16]
MDA-MB 231 (Breast Cancer)	Cytotoxicity	LD50	2.1 ± 0.2	
T98 (Glioblastoma)	Cytotoxicity	LD50	4.5 ± 2.0	[10]
U87 (Glioblastoma)	Cytotoxicity	LD50	3.2 ± 0.9	[10]

Yamato-SS

(Synovial

Cytotoxicity

Cell Viability

Dose-dependent

[\[18\]](#)

Sarcoma)

Key Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol provides a method to determine the cytotoxic effect of Jaspine B on a chosen cell line by measuring metabolic activity.

Materials:

- Jaspine B stock solution (e.g., in DMSO or EtOH)
- Cancer cell line of interest
- Complete cell culture medium
- 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- Microplate reader (570 nm absorbance)

Procedure:

- **Cell Seeding:** Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 μ L of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
- **Jaspine B Treatment:** Prepare serial dilutions of Jaspine B in complete medium. Remove the old medium from the wells and add 100 μ L of the Jaspine B dilutions (e.g., concentrations ranging from 0.01 to 100 μ M). Include vehicle-only controls (e.g., 0.05% EtOH).[\[6\]](#)

- Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.[\[14\]](#)
- MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.
- Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
- Measurement: Read the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log of Jaspine B concentration to determine the IC₅₀ value.[\[19\]](#)

Protocol 2: Analysis of Apoptosis by Annexin V/Propidium Iodide Staining

This protocol uses flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells following Jaspine B treatment.

Materials:

- Jaspine B
- Cell line of interest
- 6-well cell culture plates
- Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
- Binding Buffer (provided with the kit)
- Flow cytometer

Procedure:

- Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of Jaspine B (e.g., 1 μ M or 5 μ M) and a vehicle control for a specified time (e.g., 4 or 24 hours). [6]
- Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
- Washing: Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
- Staining: Resuspend the cells in 100 μ L of 1X Binding Buffer. Add 5 μ L of Annexin V-FITC and 5 μ L of PI.
- Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Analysis: Add 400 μ L of 1X Binding Buffer to each tube. Analyze the samples within one hour using a flow cytometer.
- Data Interpretation:
 - Annexin V(-) / PI(-): Live cells
 - Annexin V(+) / PI(-): Early apoptotic cells
 - Annexin V(+) / PI(+): Late apoptotic/necrotic cells
 - Annexin V(-) / PI(+): Necrotic cells

Protocol 3: Quantification of Cellular Sphingolipids by LC-MS/MS

This protocol outlines the general workflow for extracting and quantifying sphingolipids from cells treated with Jaspine B.

Materials:

- Jaspine B-treated and control cell pellets (~1-10 million cells)

- Internal standards for sphingolipids
- Extraction solvent (e.g., chloroform:methanol mixture)[20]
- High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system[21][22]

Procedure:

- Sample Preparation: Harvest and wash cell pellets with cold PBS. Store pellets at -80°C until extraction.[4]
- Lipid Extraction (Folch Method): a. Resuspend the cell pellet in a known volume of PBS. b. Add internal standards. c. Add a chloroform:methanol (2:1, v/v) solution and vortex thoroughly.[20] d. Incubate at 48°C for 30 minutes.[23] e. Induce phase separation by adding chloroform and water. Vortex and centrifuge.[23] f. Carefully collect the lower organic phase.
- Drying and Reconstitution: Dry the lipid extract under a stream of nitrogen. Reconstitute the dried lipids in a suitable solvent for LC-MS/MS analysis.[23]
- LC-MS/MS Analysis: a. Inject the reconstituted sample into the LC-MS/MS system. b. Separate lipid species using an appropriate HPLC column (e.g., C18). c. Detect and quantify individual sphingolipid species (e.g., ceramide, sphingosine, S1P, sphingomyelin) using a mass spectrometer, typically with electrospray ionization (ESI) in positive ion mode.[2][23]
- Data Analysis: Quantify the amount of each sphingolipid by comparing its peak area to that of the corresponding internal standard. Normalize the results to cell number or total protein concentration.

Visualizations

```
// Nodes for metabolites Serine [label="Serine + Palmitoyl-CoA", fillcolor="#F1F3F4",
fontcolor="#202124"]; DHS [label="Dihydrosphingosine\n(Sphinganine)", fillcolor="#F1F3F4",
fontcolor="#202124"]; DHCer [label="Dihydroceramide", fillcolor="#F1F3F4",
fontcolor="#202124"]; Cer [label="Ceramide", fillcolor="#FBBC05", fontcolor="#202124"]; Sph
[label="Sphingosine", fillcolor="#F1F3F4", fontcolor="#202124"]; S1P [label="Sphingosine-1-
Phosphate\n(S1P)", fillcolor="#34A853", fontcolor="#FFFFFF"]; SM [label="Sphingomyelin",
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```
fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse,
fillcolor="#EA4335", fontcolor="#FFFFFF"]; Survival [label="Cell Survival &\nProliferation",
shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
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```
// Nodes for enzymes SPT [label="SPT", shape=oval, style=rounded, fillcolor="#FFFFFF",
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fillcolor="#FFFFFF", fontcolor="#202124"]; CDase [label="Ceramidase", shape=oval,
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Kinase\n(SphK)", shape=oval, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; SMS
[label="Sphingomyelin\nSynthase (SMS)", shape=oval, style=rounded, fillcolor="#FFFFFF",
fontcolor="#202124"];
```

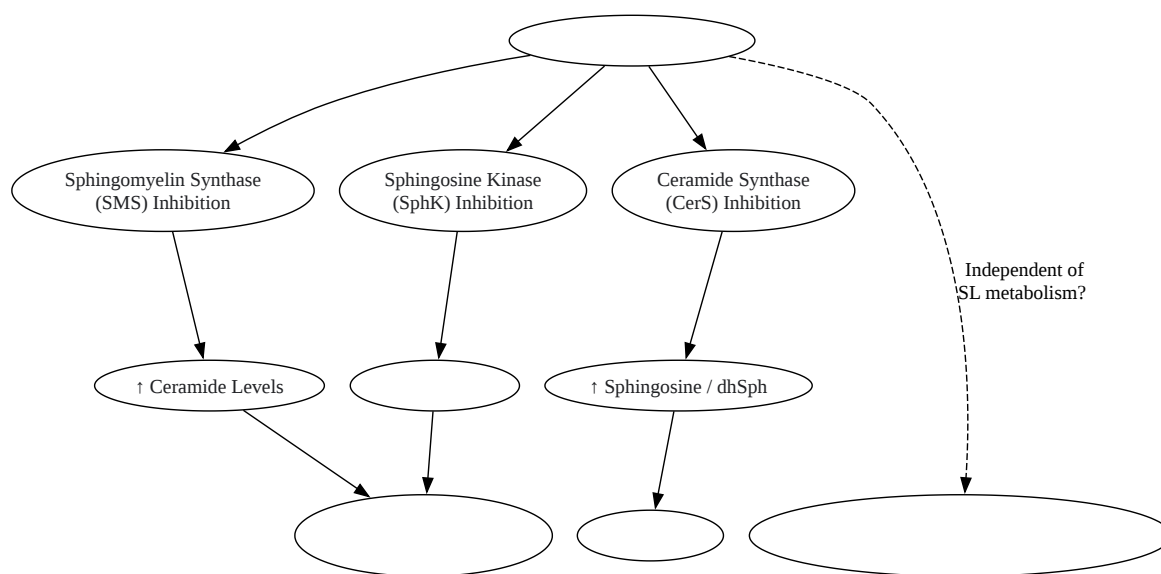
```
// Jaspine B node JaspineB [label="Jaspine B", shape=diamond, style="filled",
fillcolor="#EA4335", fontcolor="#FFFFFF"];
```

```
// Pathway connections Serine -> SPT -> DHS -> CerS -> DHCer -> DES -> Cer; Cer -> CDase
-> Sph -> SphK -> S1P; Cer -> SMS -> SM; {rank=same; SphK; S1P} {rank=same; SMS; SM}
{rank=same; CerS; DHCer}
```

```
// Effect connections Cer -> Apoptosis [style=dashed]; S1P -> Survival [style=dashed];
```

```
// Inhibition connections JaspineB -> CerS [label=" Inhibits", color="#EA4335",
fontcolor="#EA4335", arrowhead=Tee]; JaspineB -> SphK [label=" Inhibits", color="#EA4335",
fontcolor="#EA4335", arrowhead=Tee]; JaspineB -> SMS [label=" Inhibits", color="#EA4335",
fontcolor="#EA4335", arrowhead=Tee]; } end_dot Caption: Jaspine B targets in the sphingolipid
metabolic pathway.
```

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